molecular formula C12H16N2O2S B2669651 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide CAS No. 1036565-53-3

1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide

Cat. No.: B2669651
CAS No.: 1036565-53-3
M. Wt: 252.33
InChI Key: BCKIFHIUMBSYGE-UHFFFAOYSA-N
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Description

1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide is an organic compound with a molecular formula of C12H16N2O2S This compound is characterized by the presence of a cyanophenyl group attached to a methanesulfonamide moiety, which is further substituted with diethyl groups

Scientific Research Applications

1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted sulfonamides.

    Oxidation Products: Sulfonic acids or sulfoxides.

    Reduction Products: Amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide
  • 1-(4-cyanophenyl)-N-methylmethanesulfonamide
  • 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide

Uniqueness

1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups enhances its solubility and reactivity compared to similar compounds with different alkyl substitutions .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKIFHIUMBSYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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